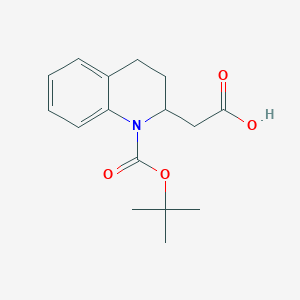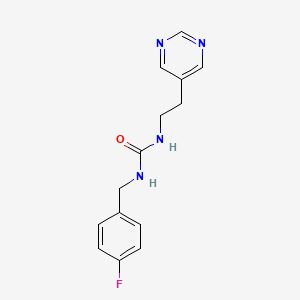![molecular formula C22H22O4 B2576926 3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 869079-95-8](/img/structure/B2576926.png)
3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one” is a type of flavonoid, which is a class of plant secondary metabolites . It was isolated from the leaves of Melicope Moluccana T.G. Hartley . The chemical structure was elucidated using UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of polymethoxyflavonoids were synthesized via cleavage of the glycosidic bond, dehydrogenation, selective methylation, bromination, nucleophilic aromatic substitution, O-prenylation, Claisen–Schmidt aldol condensation, cyclization, and oxidation from very abundant and inexpensive natural flavonoids hesperidin and naringin .Molecular Structure Analysis
The molecular structure of the compound was established by UV, IR, HRESIMS, 1D and 2D-NMR, and by comparison with those related compounds previously reported . The HRESIMS displayed a positive molecular ion peak at m/z 328.1928, indicating a molecular formula of C20H26NO3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, the compound belongs to a class of compounds known as flavonoids, which are known to undergo a variety of chemical reactions. For example, flavonoids can undergo oxidation, reduction, methylation, and glycosylation reactions .Physical And Chemical Properties Analysis
The compound was isolated as a yellow solid . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Research has demonstrated the utility of chromen-2-one derivatives in synthetic organic chemistry, particularly in catalysis. For instance, novel polystyrene-supported catalysts were developed for use in environmentally friendly media. These catalysts showed promising properties in the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, a key step in synthesizing analogues like Warfarin, highlighting the compound's role in facilitating green chemistry approaches in synthesis (Alonzi et al., 2014).
Antibacterial Activity
Chromen-2-one derivatives have also been explored for their antibacterial properties. A study on new derivatives synthesized from 4-hydroxy-chromen-2-one revealed significant bacteriostatic and bactericidal activity against common bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This research underscores the potential of such compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Antimicrobial and Anti-inflammatory Effects
Another study isolated a chromen-4-one system from Belamcanda chinensis, known for its antimicrobiotic and anti-inflammatory effects. This highlights the compound's relevance in natural product chemistry and its potential applications in designing new therapeutic agents (Liu et al., 2008).
Antimicrobial and Molecular Modeling
Chromen-2-one derivatives were also synthesized and tested for their in vitro antimicrobial activity, displaying significant antibacterial and antifungal effects. Molecular modeling studies further supported their potential as lead compounds in antimicrobial drug discovery (Mandala et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is suggested that similar compounds have shown antiproliferative activity against various human cancer cell lines .
Mode of Action
It is suggested that similar compounds exhibit their antiproliferative activity by interacting with their targets and causing changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
It is suggested that similar compounds affect pathways related to cell proliferation, particularly in cancer cells .
Pharmacokinetics
It is suggested that similar compounds have been evaluated for their pharmacokinetic properties .
Result of Action
It is suggested that similar compounds have shown moderate to high antiproliferative activity against various human cancer cell lines .
Action Environment
It is suggested that similar compounds have been evaluated in various environments, including in vitro assays .
Análisis Bioquímico
Biochemical Properties
It is known that the compound belongs to the class of flavonoid-7-o-glycosides , which are phenolic compounds known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Given its classification as a flavonoid-7-o-glycoside , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a flavonoid-7-o-glycoside , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-14(2)11-12-25-18-9-10-19-15(3)21(22(23)26-20(19)13-18)16-5-7-17(24-4)8-6-16/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVWYMNJVLSYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2576844.png)

![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B2576848.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2576853.png)

![ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate](/img/structure/B2576856.png)

![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B2576859.png)

![N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine](/img/structure/B2576861.png)


![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)
